molecular formula C12H15N3O4 B3054409 1-(2,4-Dinitrophenyl)-4-methylpiperidine CAS No. 60212-38-6

1-(2,4-Dinitrophenyl)-4-methylpiperidine

Cat. No. B3054409
CAS RN: 60212-38-6
M. Wt: 265.26 g/mol
InChI Key: LPAFXOVGEHCOSB-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-4-methylpiperidine is a compound with the formula C11H13N3O4 . It is related to 2,4-dinitrophenylhydrazine, a substituted hydrazine . The compound is used in biochemical studies of oxidative processes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Schiff bases N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .


Molecular Structure Analysis

The molecular structure of 2,4-dinitrophenylhydrazine, a related compound, has been analyzed in several studies . The structure of these compounds can be finely tuned by varying the substituents .


Chemical Reactions Analysis

The reaction of (E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one and (2,4-dinitrophenyl)hydrazine in boiling ethanol containing hydrochloric acid for 1.5 h gave 1-(2,4-dinitrophenyl)-2-(2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,4-Dinitrophenyl)-4-methylpiperidine include a triple point temperature, normal boiling temperature, critical temperature, and critical pressure . The compound is a dark orange or dark red powder .

Mechanism of Action

The mechanism of action of 2,4-dinitrophenylhydrazine, a related compound, involves the addition of the -NH2 group to the C=O carbonyl group, followed by the elimination of a H2O molecule . It is also used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .

Safety and Hazards

The compound is classified as a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. It is also explosive when dry and poses a risk of explosion if heated under confinement .

Future Directions

Future research could focus on the synthesis and characterization of new derivatives of 1-(2,4-Dinitrophenyl)-4-methylpiperidine. The electrochemical response of phenyl hydrazine and 2,4-dinitrophenyl hydrazine-based polymeric materials for the quantification of the neurotransmitter thrombotonin has been studied , suggesting potential applications in the development of new sensors.

properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-9-4-6-13(7-5-9)11-3-2-10(14(16)17)8-12(11)15(18)19/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAFXOVGEHCOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303450
Record name 1-(2,4-dinitrophenyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dinitrophenyl)-4-methylpiperidine

CAS RN

60212-38-6
Record name NSC158377
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158377
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dinitrophenyl)-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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